molecular formula C16H21NO4 B2985351 (1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid CAS No. 1983309-95-0

(1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid

Cat. No.: B2985351
CAS No.: 1983309-95-0
M. Wt: 291.347
InChI Key: MPQOZSYYDIAZRZ-KGLIPLIRSA-N
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Description

(1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cycloheptane ring with a phenylmethoxycarbonylamino group and a carboxylic acid group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid typically involves the following steps:

    Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the phenylmethoxycarbonylamino group: This step often involves the use of protecting groups and selective functionalization techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful for studying stereochemistry and its effects on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    (1R,2S)-2-(Phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid: Another similar compound with a cyclopentane ring.

Uniqueness

The uniqueness of (1R,2S)-2-(Phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid lies in its seven-membered cycloheptane ring, which can impart different steric and electronic properties compared to its six- and five-membered counterparts. This can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)13-9-5-2-6-10-14(13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOZSYYDIAZRZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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